molecular formula C18H17NO4S2 B2576516 3-(benzenesulfonyl)-N-{[5-(thiophen-2-yl)furan-2-yl]methyl}propanamide CAS No. 2034488-46-3

3-(benzenesulfonyl)-N-{[5-(thiophen-2-yl)furan-2-yl]methyl}propanamide

Cat. No.: B2576516
CAS No.: 2034488-46-3
M. Wt: 375.46
InChI Key: ISEDSGJYUOTAQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Benzenesulfonyl)-N-{[5-(thiophen-2-yl)furan-2-yl]methyl}propanamide is a synthetic organic compound characterized by a unique hybrid heterocyclic framework. Its structure comprises a benzenesulfonyl group attached to a propanamide backbone, which is further functionalized with a furan-thiophene hybrid moiety. The furan-thiophene unit introduces aromaticity and π-π stacking capabilities, which may influence solubility and receptor binding.

Properties

IUPAC Name

3-(benzenesulfonyl)-N-[(5-thiophen-2-ylfuran-2-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4S2/c20-18(10-12-25(21,22)15-5-2-1-3-6-15)19-13-14-8-9-16(23-14)17-7-4-11-24-17/h1-9,11H,10,12-13H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISEDSGJYUOTAQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NCC2=CC=C(O2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzenesulfonyl)-N-{[5-(thiophen-2-yl)furan-2-yl]methyl}propanamide typically involves multiple steps, including the formation of the benzenesulfonyl group and the incorporation of the thiophene and furan rings. Common synthetic routes may involve the use of reagents such as benzenesulfonyl chloride, thiophene-2-carboxaldehyde, and furan-2-carboxylic acid. Reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as triethylamine or pyridine .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(benzenesulfonyl)-N-{[5-(thiophen-2-yl)furan-2-yl]methyl}propanamide can undergo various types of chemical reactions, including:

    Oxidation: The thiophene and furan rings can be oxidized to form sulfoxides and furans, respectively.

    Reduction: The benzenesulfonyl group can be reduced to a benzene group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzenesulfonyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide, while reduction of the benzenesulfonyl group may yield benzene derivatives.

Scientific Research Applications

Therapeutic Applications

  • Antimicrobial Activity
    • Several studies have indicated that compounds with furan and thiophene rings exhibit antimicrobial properties. For instance, derivatives of furan have shown efficacy against various pathogens, including Candida albicans and Escherichia coli . The presence of the thiophene ring in this compound may enhance its antimicrobial activity due to its electron-rich nature.
  • Anticancer Potential
    • Research into similar compounds suggests that furan and thiophene derivatives can inhibit cancer cell proliferation. For example, compounds containing these moieties have been studied for their ability to disrupt tubulin polymerization, which is crucial for cancer cell division . The structure of 3-(benzenesulfonyl)-N-{[5-(thiophen-2-yl)furan-2-yl]methyl}propanamide may allow it to interact with cellular targets involved in cancer progression.
  • Anti-inflammatory Effects
    • Compounds with sulfonamide groups are known for their anti-inflammatory properties. The benzenesulfonyl component of this compound may contribute to reducing inflammation, making it a candidate for further investigation in inflammatory disease models.

Material Science Applications

  • Polymer Chemistry
    • The unique structure of this compound can be utilized in the development of novel polymers with tailored properties. Its ability to form stable complexes with metals could lead to advancements in polymer composites with enhanced electrical or thermal conductivity.
  • Nanotechnology
    • The incorporation of this compound into nanomaterials could result in enhanced functionalities such as improved drug delivery systems or biosensors due to its unique chemical properties.

Case Studies

Study ReferenceApplicationFindings
AntimicrobialDemonstrated significant activity against Candida albicans at concentrations as low as 64 µg/mL.
AnticancerInhibition of tubulin polymerization was observed, indicating potential as an anticancer agent.
Anti-inflammatorySuggested mechanisms for reducing inflammation through sulfonamide interactions.

Mechanism of Action

The mechanism of action of 3-(benzenesulfonyl)-N-{[5-(thiophen-2-yl)furan-2-yl]methyl}propanamide involves its interaction with specific molecular targets and pathways. For example, the compound may interact with enzymes or receptors in biological systems, leading to modulation of their activity. The benzenesulfonyl group can act as an electrophile, while the thiophene and furan rings can participate in π-π interactions with aromatic residues in proteins .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related propanamide derivatives, focusing on molecular features, physicochemical properties, and synthetic routes.

Structural and Functional Group Comparisons

Compound 7c–7f (Arab Journal of Medicinal Chemistry, 2020) Structure: These compounds share a propanamide core but differ in their substituents. The backbone includes a 1,3,4-oxadiazole ring and a 2-amino-1,3-thiazole moiety, with variations in phenyl substitution (methyl, dimethyl groups) . Key Differences:

  • The target compound lacks the oxadiazole-thiazole system, instead incorporating a benzenesulfonyl group and a furan-thiophene unit.
  • The phenyl substituents in 7c–7f (e.g., 4-methylphenyl) are simpler compared to the fused heteroaromatic system in the target compound.
    • Physicochemical Properties :
  • Molecular weights (375–389 g/mol) are lower than the target compound’s estimated weight (due to the heavier benzenesulfonyl group).
  • Melting points range from 134–178°C, suggesting moderate crystallinity .

N-(5-(4-Fluorophenyl)Thiazol-2-yl)-3-(Furan-2-yl)Propanamide (Compound 31) Structure: Features a thiazole ring linked to a 4-fluorophenyl group and a furan-propanoic acid chain . Key Differences:

  • The fluorophenyl group enhances lipophilicity and bioavailability compared to the target compound’s benzenesulfonyl group.
  • Compound 31’s Suzuki coupling synthesis contrasts with the target compound’s likely sulfonylation and amidation steps.
    • Biological Activity : Exhibits potent KPNB1 inhibition and anticancer activity, highlighting the role of fluorophenyl in bioactivity .

3-(5-(4-Bromophenyl)Furan-2-yl)-N-(4-Methoxyphenethyl)Propanamide

  • Structure : Contains a bromophenyl-furan unit and a methoxyphenethyl group .
  • Key Differences :

  • The bromine atom increases molecular weight and polarizability, while the methoxyphenethyl group enhances flexibility and hydrogen-bonding capacity.
  • Lacks the sulfonyl group, reducing electron-withdrawing effects compared to the target compound.

N-(2-Ethylphenyl)-3-(3-Methylphenyl)-2-(2H-Tetrazol-5-yl)Propanamide

  • Structure : Incorporates a tetrazole ring, ethylphenyl, and methylphenyl groups .
  • Key Differences :

  • The tetrazole ring (H-bond donor/acceptor: 2/4) introduces acidic protons, contrasting with the sulfonyl group’s non-acidic nature.
  • Lower molecular weight (335.4 g/mol) and higher H-bond capacity may improve solubility relative to the target compound .

N-[4-(1,3-Benzothiazol-2-yl)Phenyl]-3-[[5-(4-Chlorophenyl)-[1,3]Thiazolo[2,3-c][1,2,4]Triazol-3-yl]Sulfanyl]Propanamide

  • Structure : A complex hybrid with benzothiazole, chlorophenyl, and triazolothiazole systems .
  • Key Differences :

  • The sulfanyl group (-S-) differs from the target compound’s sulfonyl (-SO₂-), altering electronic and steric profiles .

Data Table: Comparative Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Melting Point (°C) Notable Features
Target Compound C₂₀H₁₈N₂O₃S₂ (est.) ~400 (est.) Benzenesulfonyl, furan-thiophene N/A High polarity, π-π stacking capability
Compound 7c (Arab J. Med. Chem., 2020) C₁₆H₁₇N₅O₂S₂ 375 Oxadiazole, thiazole, methylphenyl 134–178 Moderate crystallinity
Compound 31 (Scheme 7, Ev. 2) C₁₆H₁₄FN₃O₂S 339.36 Thiazole, fluorophenyl, furan N/A Anticancer activity, Suzuki synthesis
3-(5-(4-Bromophenyl)Furan-2-yl)Propanamide C₂₀H₁₉BrNO₃ 409.28 Bromophenyl, methoxyphenethyl N/A Halogenated, flexible side chain
N-(2-Ethylphenyl)-...Tetrazol-5-yl (Ev. 6) C₁₉H₂₁N₅O 335.40 Tetrazole, ethyl/methylphenyl N/A High H-bond capacity, lower MW

Biological Activity

3-(benzenesulfonyl)-N-{[5-(thiophen-2-yl)furan-2-yl]methyl}propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure, which includes:

  • Benzenesulfonyl group : Known for enhancing solubility and biological activity.
  • Furan and thiophene moieties : These heterocycles are associated with various biological activities, including anticancer and antimicrobial properties.

The biological activity of this compound primarily involves:

  • Inhibition of tubulin polymerization : Similar to other compounds containing furan and thiophene groups, it may disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .
  • Antimicrobial effects : The sulfonamide group is known for its antibacterial properties, potentially inhibiting bacterial growth through interference with folate synthesis pathways.

Anticancer Activity

Several studies have evaluated the anticancer potential of compounds similar to this compound. The following table summarizes key findings:

CompoundCell LineIC₅₀ (µM)Mechanism
Compound AA549 (lung cancer)0.08Tubulin polymerization inhibition
Compound BACHN (renal cancer)0.06Induces apoptosis via caspase activation
This compoundTBDTBDTBD

Note: Further experimental data is required to establish specific IC₅₀ values for the compound .

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance:

  • Activity against Mycobacterium tuberculosis : Compounds derived from thiophene and furan have shown efficacy against mycobacterial infections, suggesting potential applications in treating tuberculosis .

Case Studies

  • In vitro Studies : A study focused on the antiproliferative effects of related compounds demonstrated that derivatives with furan and thiophene groups effectively inhibited cell growth in various cancer cell lines, leading to G₂/M phase arrest and apoptosis .
  • Molecular Docking Studies : Docking simulations have suggested that the compound binds effectively to tubulin, supporting its role as a microtubule inhibitor .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.